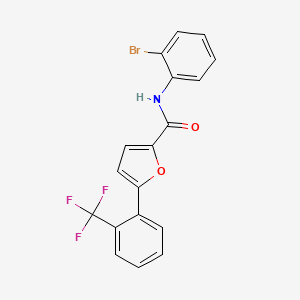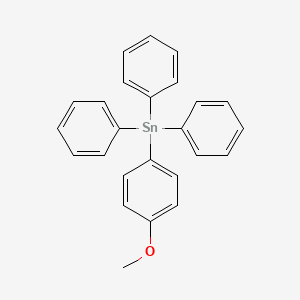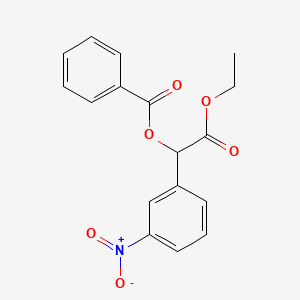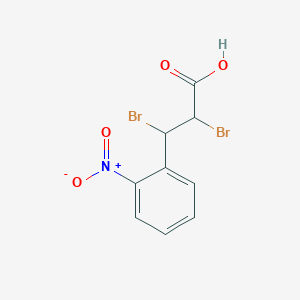
2,3-Dibromo-3-(2-(hydroxy(oxido)amino)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID: is a chemical compound with the molecular formula C9H7Br2NO4 and a molecular weight of 352.968 . It is known for its unique structure, which includes both bromine and nitro functional groups attached to a hydrocinnamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID typically involves the bromination of 2-nitrocinnamic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the alpha and beta positions .
Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling bromine and other reagents .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Elimination: Strong bases like sodium ethoxide in ethanol.
Major Products:
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 2-aminohydrocinnamic acid derivatives.
Elimination: Alkenes with varying degrees of unsaturation.
Aplicaciones Científicas De Investigación
Chemistry: ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and as a reagent in various chemical reactions .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID largely depends on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons .
Comparación Con Compuestos Similares
- 2,3-Dibromo-3-phenylpropanoic acid
- 2,3-Dibromohydrocinnamic acid
- 4-Bromocinnamic acid
Comparison: In contrast, similar compounds like 2,3-dibromo-3-phenylpropanoic acid lack the nitro group, which limits their reactivity in certain types of chemical reactions .
Propiedades
Número CAS |
70321-33-4 |
|---|---|
Fórmula molecular |
C9H7Br2NO4 |
Peso molecular |
352.96 g/mol |
Nombre IUPAC |
2,3-dibromo-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-3-1-2-4-6(5)12(15)16/h1-4,7-8H,(H,13,14) |
Clave InChI |
ZZBGCCIQPYEBFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


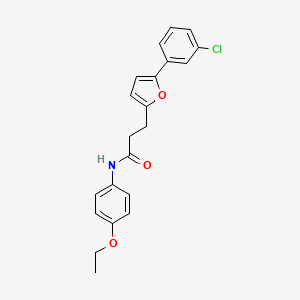

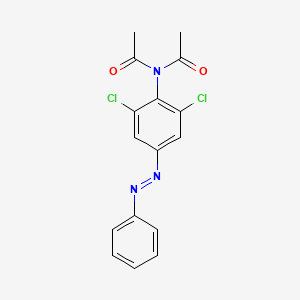
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)

![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
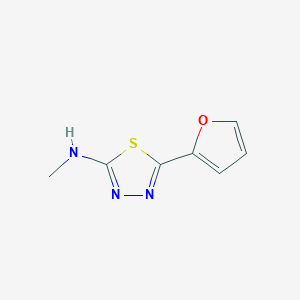


![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
